molecular formula C11H15NO3 B14889809 2-(4-ethoxyphenoxy)-N-methylacetamide

2-(4-ethoxyphenoxy)-N-methylacetamide

Cat. No.: B14889809
M. Wt: 209.24 g/mol
InChI Key: OSJZKCNENVDEPU-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenoxy)-N-methylacetamide is an organic compound with the molecular formula C11H15NO3 It is characterized by the presence of an ethoxy group attached to a phenoxy ring, which is further connected to an N-methylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenoxy)-N-methylacetamide typically involves the reaction of 4-ethoxyphenol with chloroacetyl chloride to form 2-(4-ethoxyphenoxy)acetyl chloride. This intermediate is then reacted with methylamine to yield the final product. The reaction conditions generally include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenoxy)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst can be employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.

    Reduction: 2-(4-ethoxyphenoxy)-N-methylamine.

    Substitution: Brominated or nitrated derivatives of the phenoxy ring.

Scientific Research Applications

2-(4-ethoxyphenoxy)-N-methylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenoxy)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions, while the amide group can form additional hydrogen bonds. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-ethoxyphenoxy)acetohydrazide
  • Ethyl 2-(4-ethoxyphenoxy)acetate
  • 2-(4-methoxyphenoxy)-N-methylacetamide

Uniqueness

2-(4-ethoxyphenoxy)-N-methylacetamide is unique due to the presence of both an ethoxy group and an N-methylacetamide group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-(4-ethoxyphenoxy)-N-methylacetamide

InChI

InChI=1S/C11H15NO3/c1-3-14-9-4-6-10(7-5-9)15-8-11(13)12-2/h4-7H,3,8H2,1-2H3,(H,12,13)

InChI Key

OSJZKCNENVDEPU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NC

Origin of Product

United States

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